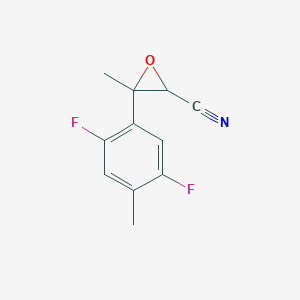
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of difluoro and methyl groups attached to a phenyl ring, along with an oxirane (epoxide) and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The difluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
科学的研究の応用
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group may also participate in binding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(2,3-Difluoro-4-methylphenyl)methanamine: Similar in structure but lacks the oxirane and nitrile groups.
(2,5-Difluoro-4-methylphenyl)(3-methyl-2-furyl)methanol: Contains a furyl group instead of the oxirane and nitrile groups.
(2,5-Difluoro-4-methylphenyl)[3-(trifluoromethyl)phenyl]methanol: Features a trifluoromethyl group and lacks the nitrile group.
特性
分子式 |
C11H9F2NO |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
3-(2,5-difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c1-6-3-9(13)7(4-8(6)12)11(2)10(5-14)15-11/h3-4,10H,1-2H3 |
InChIキー |
QTFJCQCLGVXRDK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)C2(C(O2)C#N)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
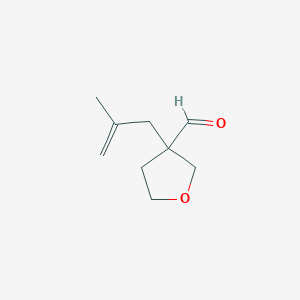


![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)

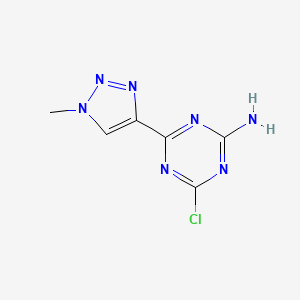
![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)

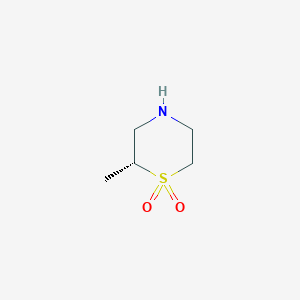
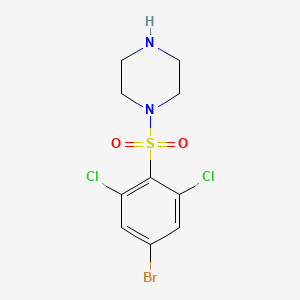
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
